molecular formula C8H15N3O7 B7790348 Streptozocin CAS No. 66395-18-4

Streptozocin

Cat. No.: B7790348
CAS No.: 66395-18-4
M. Wt: 265.22 g/mol
InChI Key: ZSJLQEPLLKMAKR-UHFFFAOYSA-N
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Description

Streptozocin, also known as streptozotocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .

Mechanism of Action

Target of Action

Streptozocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is used in medicine for treating certain cancers of the islets of Langerhans . The primary targets of this compound are the DNA of bacterial and mammalian cells .

Mode of Action

This compound inhibits DNA synthesis by causing damage to the DNA . It achieves this through alkylation and cross-linking the strands of DNA, and possibly through protein modification . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA .

Biochemical Pathways

This compound is known to interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis . This disruption of normal biochemical pathways can lead to various downstream effects, including the inhibition of cell proliferation .

Pharmacokinetics

This compound is rapidly metabolized, primarily in the liver . It is excreted in urine, primarily as the parent drug and its metabolites . The drug concentrates in the liver, kidney, and pancreatic beta cells . Its bioavailability is 17-25% (100% if administered intravenously) .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, leading to cell death . This is particularly impactful in the beta cells of the pancreas, where it can lead to a reduction in insulin production . In a medical context, this can reduce the size of tumors in the pancreatic islet cells and reduce symptoms of certain cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, can impact the generation of reactive oxygen species (ROS) in a cyclic redox reaction . Additionally, the drug’s toxicity to beta cells is explained by its relative similarity to glucose, allowing it to be transported into the cell by the glucose transport protein GLUT2 .

Safety and Hazards

Streptozocin is toxic and carries a substantial risk of toxicity . It can cause severe or life-threatening kidney problems . It can also cause a severe decrease in the number of blood cells in your bone marrow . It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing dust .

Biochemical Analysis

Biochemical Properties

Streptozocin is known to inhibit DNA synthesis, interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis . It interacts with cytosine moieties in bacterial cells, leading to DNA degradation .

Cellular Effects

This compound is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It can reduce the tumor size and reduce symptoms, especially hypoglycemia due to excessive insulin secretion by insulinomas . It has also been used for inducing insulitis and diabetes on experimental animals .

Molecular Mechanism

This compound is a glucosamine-nitrosourea compound. As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA, though other mechanisms may also contribute . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant alterations in biochemical, toxicological, and hematological parameters in induced-type 2 diabetic rats compared to normoglycemic rats . The induced rats showed statistically significant higher levels in blood glucose, along with changes in the levels of biochemical parameters including urea, uric acid, and creatinine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A single injection of this compound at a dose rate of 65 mg/kg body weight is used to develop a type 2 diabetic model . The induced rats showed statistically significant higher levels in blood glucose .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose homeostasis . It affects insulin secretion and/or insulin action on receptor locus, leading to raised blood glucose levels .

Transport and Distribution

This compound is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2, but is not recognized by the other glucose transporters . This explains its relative toxicity to beta cells, since these cells have relatively high levels of GLUT2 .

Subcellular Localization

This compound is transported into the cell by the glucose transport protein GLUT2 . Once inside the cell, it causes damage to the DNA, leading to cell death . The exact subcellular localization of this compound within the cell is not clearly established, but its effects are most prominent in the insulin-producing beta cells of the pancreas .

Preparation Methods

Streptozocin is produced by the soil bacterium Streptomyces achromogenes. The synthetic route involves the selective modification of this compound at the C3 position to improve its bioactivity as an antibiotic and reduce its cytotoxicity towards insulin-producing beta cells . The industrial production method typically involves fermentation processes using the bacterium, followed by extraction and purification steps.

Chemical Reactions Analysis

Streptozocin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include keto-STZ, allo-STZ, and deoxy-STZ .

Comparison with Similar Compounds

Streptozocin is similar to other alkylating agents in the nitrosourea class, such as:

    Carmustine: Used in the treatment of brain tumors and lymphomas.

    Lomustine: Used for treating Hodgkin’s lymphoma and brain tumors.

    Semustine: Used in the treatment of gastrointestinal cancers.

This compound is unique due to its specific toxicity to pancreatic beta cells and its use in inducing diabetes in experimental animals .

Properties

{ "Design of the Synthesis Pathway": "Streptozocin can be synthesized through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Glucose", "Nitrosourea", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Nitrosourea is reacted with hydrochloric acid to form a diazonium salt intermediate.", "The diazonium salt is then reacted with glucose in the presence of sodium hydroxide to form a glycosylated diazonium salt.", "The glycosylated diazonium salt is then treated with methanol to form a methylated intermediate.", "The methylated intermediate is then treated with acetone to form a ketone intermediate.", "The ketone intermediate is then treated with ethyl acetate to form Streptozocin.", "The final product is purified through a series of crystallization and filtration steps." ] }

CAS No.

66395-18-4

Molecular Formula

C8H15N3O7

Molecular Weight

265.22 g/mol

IUPAC Name

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)

InChI Key

ZSJLQEPLLKMAKR-UHFFFAOYSA-N

Isomeric SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O

SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Canonical SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Color/Form

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL
PALE-YELLOW CRYSTALS
Ivory-colored crystalline powde

melting_point

239 °F (Decomposes) (NTP, 1992)

physical_description

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic.
Ivory-colored or pale yellow solid;  [HSDB] Light yellow crystalline solid;  [MSDSonline]

solubility

Soluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS;  INSOL IN NON-POLAR ORGANIC SOLVENTS.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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